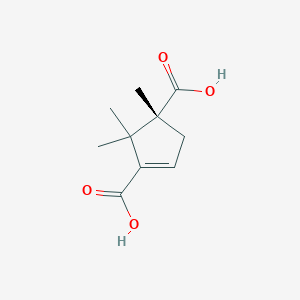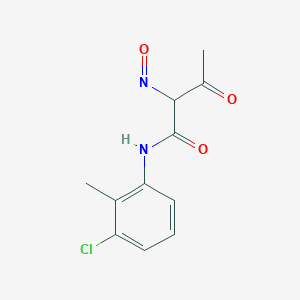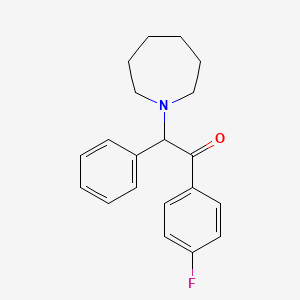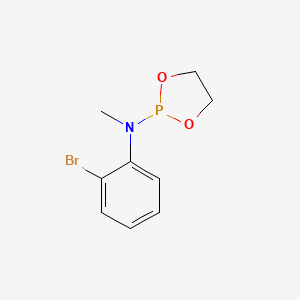![molecular formula C30H53ClO3 B14401506 ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene CAS No. 89448-66-8](/img/structure/B14401506.png)
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a benzene ring substituted with a chlorobutoxy group and a hexadecyloxy group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorobutanol and hexadecanol, which are then subjected to etherification reactions to form the desired product. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of ether bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield. Purification steps, such as distillation and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and protein-lipid interactions.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry
In the industrial sector, this compound can be used as a surfactant or emulsifier in various formulations. Its ability to stabilize emulsions makes it useful in the production of cosmetics, pharmaceuticals, and food products.
Wirkmechanismus
The mechanism of action of ({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, altering membrane properties and affecting membrane-bound proteins. This can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ({[1-(4-Chlorobutoxy)-3-(dodecyloxy)propan-2-YL]oxy}methyl)benzene
- ({[1-(4-Chlorobutoxy)-3-(octadecyloxy)propan-2-YL]oxy}methyl)benzene
- ({[1-(4-Chlorobutoxy)-3-(tetradecyloxy)propan-2-YL]oxy}methyl)benzene
Uniqueness
({[1-(4-Chlorobutoxy)-3-(hexadecyloxy)propan-2-YL]oxy}methyl)benzene stands out due to its specific combination of functional groups, which confer unique physicochemical properties. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic characteristics, making it particularly versatile for various applications.
Eigenschaften
CAS-Nummer |
89448-66-8 |
|---|---|
Molekularformel |
C30H53ClO3 |
Molekulargewicht |
497.2 g/mol |
IUPAC-Name |
[1-(4-chlorobutoxy)-3-hexadecoxypropan-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C30H53ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-24-32-27-30(28-33-25-20-18-23-31)34-26-29-21-16-15-17-22-29/h15-17,21-22,30H,2-14,18-20,23-28H2,1H3 |
InChI-Schlüssel |
KEWPZJUDQPNHPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COCCCCCl)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


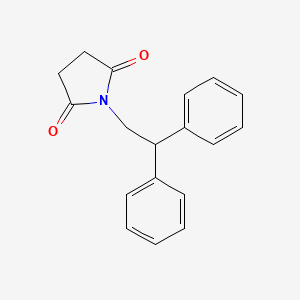

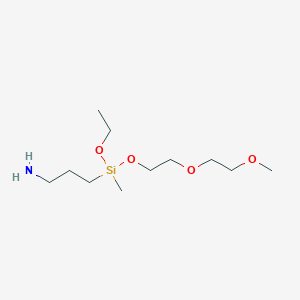
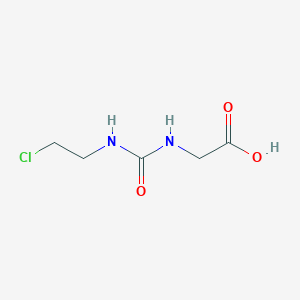
![4,6-Dimethyl-1-phenyl-2-thia-6-azabicyclo[2.2.0]hexan-5-one](/img/structure/B14401447.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]urea](/img/structure/B14401449.png)
![1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14401454.png)

![7,9,11-Trioxo-1-oxa-8,10-diazaspiro[5.5]undec-3-en-2-yl acetate](/img/structure/B14401456.png)

